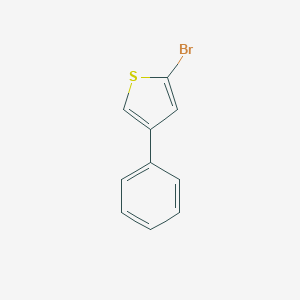

2-Bromo-4-phenylthiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWHJGGGVGSHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 4 Phenylthiophene and Its Derivatives

Regioselective Bromination Approaches

The synthesis of 2-Bromo-4-phenylthiophene often begins with the regioselective bromination of 4-phenylthiophene. The position of the phenyl group on the thiophene (B33073) ring directs the electrophilic attack of bromine, primarily to the C2 position, which is alpha to the sulfur atom and electronically activated.

Electrophilic Aromatic Substitution with N-Bromosuccinimide (NBS)

Electrophilic aromatic substitution is a cornerstone of thiophene chemistry. For the regioselective synthesis of this compound, N-Bromosuccinimide (NBS) is a widely used and effective brominating agent. organic-chemistry.org The reaction proceeds due to the electron-rich nature of the thiophene ring, which is susceptible to attack by electrophiles. The phenyl substituent at the C4 position does not significantly hinder the approach to the C2 position, which is the most electronically activated site for electrophilic substitution in 3- and 4-substituted thiophenes. researchgate.netresearchgate.net

The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetic acid and acetic anhydride, under controlled temperature conditions. mdpi.comsemanticscholar.org The mechanism involves the generation of an electrophilic bromine species from NBS, which is then attacked by the π-electron system of the thiophene ring. lumenlearning.com This attack preferentially occurs at the C2 position to form a stabilized carbocation intermediate (a Wheland intermediate), which subsequently loses a proton to restore aromaticity and yield the final this compound product. lumenlearning.com The regioselectivity is high, making this a reliable method for producing the desired isomer. kaist.ac.kr

| Entry | Substrate | Reagent | Solvent | Conditions | Product | Yield | Ref |

| 1 | 3-(4-n-alkyl)phenylthiophene | NBS | Acetonitrile/Acetic Acid | - | 2-Bromo-3-(4-n-alkyl)phenylthiophene | - | kaist.ac.kr |

| 2 | Activated Aromatics | NBS | Acetonitrile | Room Temp | para-Bromo Aromatic | High | organic-chemistry.org |

| 3 | Thiophene | NBS | Hexafluoroisopropanol (HFIP) | Room Temp, 30 min | 2,5-Dibromothiophene | 89% | researchgate.net |

This table presents representative examples of NBS bromination on thiophene and related aromatic systems to illustrate typical conditions and outcomes.

Lithiation-Quenching Strategies for Selective Halogenation

An alternative to direct electrophilic bromination is a two-step lithiation-quenching sequence. This method involves the deprotonation of an aromatic C-H bond using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by the introduction of an electrophilic bromine source to the resulting aryllithium intermediate. jcu.edu.au The regioselectivity of the initial deprotonation is governed by the acidity of the ring protons and the presence of any directing metalation groups (DMGs). wikipedia.org

In thiophene systems, protons at the C2 and C5 positions (alpha to the sulfur) are significantly more acidic than those at C3 and C4. For a substrate like 4-phenylthiophene, deprotonation is expected to occur selectively at either the C2 or C5 position. The choice between these two sites can be influenced by steric factors and the specific reaction conditions, including the base and solvent used. jcu.edu.au Once the thienyllithium species is formed, it is quenched with an electrophilic bromine source, such as 1,2-dibromoethane (B42909) or elemental bromine, to introduce the bromine atom at the lithiated position. This strategy offers a high degree of regiocontrol that is complementary to electrophilic substitution. wikipedia.orguwindsor.ca

Cross-Coupling Reactions Utilizing this compound as a Precursor

The carbon-bromine bond in this compound serves as a versatile handle for constructing more complex molecules through transition metal-catalyzed cross-coupling reactions. This approach is fundamental to the synthesis of functional organic materials, including conjugated polymers and pharmaceuticals.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are exceptionally effective in mediating the formation of new carbon-carbon bonds, with Suzuki-Miyaura and Stille couplings being among the most powerful and widely used transformations. wiley-vch.desci-hub.ru

The Suzuki-Miyaura reaction is a highly reliable method for forming biaryl structures. mdpi.comnih.gov In this reaction, this compound acts as the electrophilic partner, coupling with an arylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. d-nb.inforasayanjournal.co.in This reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of numerous boronic acid derivatives. mdpi.commdpi.com

The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with the boronic acid derivative (activated by the base), and finally, reductive elimination to yield the 2-aryl-4-phenylthiophene product and regenerate the active palladium(0) catalyst.

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Product | Yield | Ref |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Toluene/Water | 4-Phenylthiophene-2-carbaldehyde derivative | Good | mdpi.com |

| 2 | Various aryl boronic acids | Pd(PPh₃)₄ (2.5%) | K₃PO₄ | 1,4-Dioxane/Water | 2-(Bromomethyl)-5-aryl-thiophenes | 25-76% | nih.govd-nb.info |

| 3 | Phenyl boronic acids | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/Water | 2-Aryl-4-chlorophenyl-2-bromobutyrates | 64-81% | mdpi.com |

| 4 | Arylboronic acid | Ni(cod)₂ (0.05 mmol) | K₂CO₃ | DES | 2-Arylthiophenes | Excellent | rasayanjournal.co.in |

This table showcases various Suzuki-Miyaura coupling reactions involving bromothiophene derivatives, demonstrating the range of applicable conditions and achievable yields.

The Stille reaction provides another robust pathway for C-C bond formation, coupling an organohalide with an organotin compound, catalyzed by palladium. wikipedia.org This reaction is particularly instrumental in the synthesis of conjugated polymers and oligomers, where repeated coupling steps are necessary to build the polymer backbone. wiley-vch.decmu.edu The organostannane reagents are stable and tolerant of many functional groups, making this method highly versatile. wikipedia.org

In the context of polymer synthesis, this compound can be utilized as a monomer. For instance, it can be copolymerized with a bis(stannyl) comonomer, such as 2,5-bis(tributylstannyl)thiophene, to create an alternating copolymer. osti.gov The reaction proceeds via a similar Pd(0)/Pd(II) catalytic cycle as the Suzuki coupling, involving oxidative addition, transmetalation with the organotin reagent, and reductive elimination. wiley-vch.dewikipedia.org This step-growth polymerization method allows for the synthesis of well-defined, high molecular weight poly(arylthiophene)s, which are important materials in organic electronics. mdpi.comcmu.edu

Negishi Cross-Coupling Applications

The Negishi cross-coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool for constructing the core structure of this compound. wikipedia.orgorganic-chemistry.org While direct coupling with 2,5-dibromo-3-phenylthiophene (B9493) is a viable strategy, the literature also highlights its use in building the phenylthiophene framework itself. For instance, the reaction of an appropriate organozinc compound with a dibromothiophene derivative can selectively install a phenyl group. This approach offers a high degree of control and functional group tolerance. wikipedia.org In a comparative study, the Suzuki reaction was found to give a higher yield than the Negishi reaction for the synthesis of 2-bromo-2'-phenyl-5,5'-bithiophene. researchgate.net

Sonogashira Cross-Coupling for Alkynyl Functionalization

For the introduction of alkyne moieties, the Sonogashira coupling is the premier choice. wikipedia.orgorganic-chemistry.org This palladium and copper co-catalyzed reaction efficiently couples terminal alkynes with aryl halides like this compound. This method is instrumental in extending the π-conjugation of the thiophene system, a critical feature for applications in organic electronics. The reaction conditions are generally mild, and a variety of functional groups are tolerated. wikipedia.org Research has also explored copper-free versions of the Sonogashira coupling to circumvent issues associated with the copper co-catalyst. libretexts.org The acyl Sonogashira reaction, a carbonylative version, is widely used for synthesizing conjugated alkynyl ketones. mdpi.com

Nickel-Catalyzed Coupling Methodologies

As a more economical alternative to palladium, nickel-catalyzed cross-coupling reactions have gained significant traction. rasayanjournal.co.in Nickel catalysts can effectively mediate the coupling of this compound with a range of organometallic reagents, including Grignard reagents (Kumada coupling) and organozinc reagents (Negishi coupling). These reactions facilitate the introduction of diverse alkyl and aryl substituents. The development of "naked nickel" catalysts, which are ligand-free, has further simplified these procedures, allowing for the amination of heteroaryl bromides under relatively mild conditions. nih.govchemrxiv.org For instance, 2-bromo-5-phenylthiophene (B1272747) has been successfully coupled with piperidine (B6355638) using such a system. nih.gov

C-H Bond Functionalization and Direct Arylation Strategies

Moving beyond traditional cross-coupling, C-H bond functionalization represents a more atom-economical approach to modifying the this compound scaffold. These methods avoid the need for pre-functionalized starting materials, thereby streamlining synthetic sequences.

Palladium-Catalyzed C-H Activation for Thiophene Functionalization

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of aryl groups onto the thiophene ring. nih.govsnnu.edu.cnnih.gov This strategy can be employed to construct the 4-phenylthiophene core or to further functionalize it. researchgate.netrsc.org While regioselectivity can be a challenge, directing groups can be used to control the position of arylation. nih.gov

Regiodivergent Heteroarylation via 1,4-Migration

A particularly sophisticated C-H functionalization strategy involves palladium-catalyzed 1,4-migration. rsc.orgrsc.orgresearchgate.net This allows for the functionalization of the typically less reactive β-position of the thiophene ring. rsc.orgrsc.org The process involves an initial oxidative addition of a 2-(2-bromoaryl)thiophene to palladium, followed by a 1,4-migration of the palladium catalyst to the β-position, which then undergoes direct arylation. rsc.orgrsc.org This method provides access to unique substitution patterns that are difficult to achieve through other means. researchgate.netacs.org

Thiophene Ring Formation Methods Leading to Phenylthiophene Scaffolds (e.g., Gewald Reaction)

In addition to functionalizing a pre-existing thiophene ring, the 4-phenylthiophene scaffold can be constructed from acyclic precursors. The Gewald reaction is a classic and highly effective method for this purpose. wikipedia.org This multicomponent reaction condenses a ketone with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. wikipedia.orgsciforum.net By selecting phenylacetaldehyde (B1677652) or a related ketone as a starting material, 2-amino-4-phenylthiophene derivatives can be readily synthesized. arkat-usa.orgderpharmachemica.com The resulting amino group can then be further modified or removed, and subsequent bromination can yield the target this compound. The operational simplicity and the use of readily available starting materials make the Gewald reaction a highly practical approach. clockss.org

Reactivity and Derivatization Strategies of 2 Bromo 4 Phenylthiophene

Halogen Reactivity and Activation for Further Transformations

The bromine atom on the 2-bromo-4-phenylthiophene ring is the primary site for a multitude of chemical reactions. Its reactivity is characteristic of aryl halides, making it amenable to various cross-coupling reactions. The carbon-bromine (C-Br) bond can be activated by transition metal catalysts, typically those based on palladium, for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org

The reactivity of the C-Br bond allows for selective transformations. For instance, in molecules containing multiple different halogen atoms, the reactivity order can be exploited for selective coupling reactions. Generally, the order of reactivity for halogens in such couplings is I > Br > Cl. wikipedia.org This principle allows for the selective reaction at a more reactive halogen site while leaving a less reactive one, like the bromine in this compound, intact for subsequent steps.

Furthermore, the electronic environment of the thiophene (B33073) ring, influenced by the phenyl substituent, can affect the reactivity of the bromine atom. The phenyl group at the 4-position can modulate the electron density of the thiophene ring, thereby influencing the ease of oxidative addition to a palladium catalyst, a key step in many cross-coupling reactions.

Post-Coupling Functionalization Reactions

Following an initial coupling reaction utilizing the bromine atom, the resulting phenylthiophene core can undergo further functionalization. This is particularly relevant when other reactive sites are present on the thiophene ring or the coupled moiety. For example, if a group amenable to further reaction is introduced via the initial coupling, a sequence of reactions can be designed to build molecular complexity.

One common strategy is the use of palladium-catalyzed direct arylation. After an initial Suzuki or other cross-coupling reaction, remaining C-H bonds on the thiophene ring can be targeted for arylation. beilstein-journals.org For instance, a bromo-substituent can be used as a blocking group to direct arylation to a specific position. After the desired C-H arylation, the bromine can then be targeted for a subsequent coupling reaction, allowing for the controlled, stepwise introduction of different aryl groups. beilstein-journals.org

Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is another powerful tool for post-coupling functionalization. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by palladium and a copper(I) co-catalyst, can be used to introduce alkynyl groups, which are themselves versatile functional groups for further transformations. wikipedia.orgorganic-chemistry.org

Nucleophilic Substitution Pathways on Brominated Phenylthiophenes

While cross-coupling reactions are predominant, the bromine atom on this compound can also participate in nucleophilic substitution reactions. However, direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. The reactivity can be enhanced by the presence of strong electron-withdrawing groups on the thiophene ring, which would stabilize the intermediate Meisenheimer complex.

In some cases, nucleophilic substitution of hydrogen (SNH) can occur, where a nucleophile replaces a hydrogen atom on the aromatic ring, often catalyzed by a Lewis acid. researchgate.net The specific conditions and the nature of the nucleophile determine the feasibility and outcome of such reactions. For instance, strong bases can promote substitution reactions.

Organometallic Intermediates from this compound (e.g., Grignard Reagents, Organolithiums)

The bromine atom of this compound provides a handle for the formation of highly reactive organometallic intermediates. These intermediates are powerful nucleophiles and are widely used in organic synthesis to form new carbon-carbon bonds.

Grignard Reagents: The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) leads to the formation of the corresponding Grignard reagent, 2-(4-phenylthienyl)magnesium bromide. jcu.edu.aumasterorganicchemistry.com The formation of this organomagnesium compound effectively reverses the polarity of the carbon atom attached to the bromine, transforming it from an electrophilic site to a strongly nucleophilic one. masterorganicchemistry.com This Grignard reagent can then react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to introduce a variety of functional groups. masterorganicchemistry.comwisc.edu

| Electrophile | Product Type |

| Aldehyde | Secondary alcohol |

| Ketone | Tertiary alcohol |

| Ester | Tertiary alcohol |

| Carbon Dioxide | Carboxylic acid |

Organolithium Reagents: Alternatively, treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to a lithium-halogen exchange reaction. wikipedia.org This process rapidly forms the corresponding organolithium species, 2-(4-phenylthienyl)lithium. wikipedia.orgscispace.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. wikipedia.org They are excellent nucleophiles and can be used in similar reactions with electrophiles. wikipedia.org The choice between a Grignard and an organolithium reagent often depends on the specific desired transformation and the compatibility of other functional groups present in the molecule.

Preparation of Boronate Esters via Miyaura Borylation

A crucial transformation of this compound is its conversion to a boronate ester through the Miyaura borylation reaction. organic-chemistry.org This reaction involves the palladium-catalyzed cross-coupling of the aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B2pin2). organic-chemistry.org The resulting product is a 2-(4-phenylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

This transformation is highly valuable because aryl boronate esters are stable, easily handled, and can be purified by standard techniques like chromatography. organic-chemistry.org They are key intermediates in the widely used Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds with a broad range of aryl and vinyl halides. nih.govmdpi.com The preparation of the boronate ester from this compound thus opens up a vast array of possibilities for further derivatization.

The typical conditions for a Miyaura borylation reaction involve a palladium catalyst, such as Pd(dppf)Cl2, a base like potassium acetate (B1210297) (CH3COOK), and a solvent such as dioxane. acs.org

| Reagent | Role |

| This compound | Aryl halide substrate |

| Bis(pinacolato)diboron (B2pin2) | Boron source |

| Palladium catalyst (e.g., Pd(dppf)Cl2) | Catalyst |

| Base (e.g., CH3COOK) | Promoter |

| Solvent (e.g., Dioxane) | Reaction medium |

Applications of 2 Bromo 4 Phenylthiophene in Advanced Scientific Research

Materials Science and Organic Electronics

In the realm of materials science, the 4-phenylthiophene moiety is a well-regarded component for creating organic semiconductors. These materials combine the excellent charge transport characteristics of thiophene (B33073) with the high stability and luminescence efficiency associated with phenylene units. rsc.org The ability to precisely synthesize complex structures from precursors like 2-Bromo-4-phenylthiophene allows researchers to fine-tune material properties such as energy levels (HOMO/LUMO), bandgap, and molecular packing, which in turn dictates their performance in electronic devices. acs.org

Organic semiconductors derived from phenylthiophene precursors are at the forefront of research into flexible, low-cost, and large-area electronics. chemimpex.comacs.org The versatility of this structural unit allows for its incorporation into materials designed for various functions, from switching electrical currents to emitting light or converting sunlight into electricity.

Organic field-effect transistors (OFETs) are a cornerstone of organic electronics, and their performance hinges on the charge-carrier mobility of the semiconductor used. Materials synthesized from phenylthiophene building blocks have demonstrated excellent potential in this area. mdpi.com Thiophene/phenylene co-oligomers (TPCOs), which can be synthesized using bromo-thiophene precursors, are noted for exhibiting high charge carrier mobilities and desirable electronic functionalities. rsc.org

For instance, Poly(3-(4-n-octyl)-phenylthiophene) (POPT), a polymer whose monomer unit is a phenylthiophene derivative, has been used to fabricate OFETs with a high hole mobility of 0.05 cm²/(V s). researchgate.net Furthermore, research into more complex oligomers has yielded materials with ambipolar characteristics, meaning they can transport both positive (holes) and negative (electrons) charges. acs.orgrsc.org This dual functionality is crucial for creating more complex circuits and light-emitting transistors. One study on a novel donor-acceptor oligomer containing thiophene units reported a p-type semiconductor material with a mobility of 1.6 × 10⁻³ cm²/Vs and a high current on/off ratio (I_on/I_off) exceeding 1.0 × 10⁴. mdpi.com

Table 1: Performance of Phenylthiophene-Based Materials in OFETs

| Material | Device Type | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | Reference |

|---|---|---|---|---|

| Poly(3-(4-n-octyl)-phenylthiophene) (POPT) | OFET | 0.05 | Not Reported | researchgate.net |

| BDT(DBTOTTH)2 | OFET | 1.6 x 10⁻³ | Not Reported | mdpi.com |

| Thiophene/Phenylene Co-Oligomers (general) | LE-OFET | Ambipolar transport observed | acs.orgrsc.org |

The development of organic photovoltaics (OPVs) seeks to create low-cost, flexible, and efficient solar cells. scholaris.ca Phenylthiophene-based polymers are excellent candidates for the active layer in OPV devices, where they act as the electron donor material in a bulk heterojunction (BHJ) with an electron acceptor. researchgate.net The synthesis of these polymers often relies on the polymerization of functionalized monomers, such as bromo-phenylthiophene derivatives. escholarship.org

A notable example is Poly(3-(4-n-octyl)-phenylthiophene) (POPT), which was synthesized via Grignard Metathesis (GRIM) polymerization from a 2-bromo-5-iodo-3-(4-n-octyl)thiophene monomer. escholarship.org When blended with the fullerene acceptor PC₆₁BM, the resulting OPV device achieved a power conversion efficiency (PCE) of 3.1%. researchgate.net In an all-polymer solar cell, where POPT was paired with the polymeric acceptor CN-PPV, a PCE of 2.0% was recorded. researchgate.net These findings underscore the favorable electronic and optical properties that the phenylthiophene unit imparts for photovoltaic applications. researchgate.net

Table 2: Performance of POPT-Based Organic Photovoltaic Devices

| Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (V_oc) [V] | Short-Circuit Current (J_sc) [mA/cm²] | Fill Factor (FF) | Reference |

|---|---|---|---|---|---|---|

| POPT | PC₆₁BM | 3.1 | Not Reported | Not Reported | Not Reported | researchgate.net |

| POPT | CN-PPV (all-polymer) | 2.0 | Not Reported | Not Reported | Not Reported | researchgate.net |

Thiophene/phenylene co-oligomers (TPCOs) are recognized as a promising class of materials for light-emitting applications due to their high luminescence and good charge-carrier mobility. acs.orgnih.gov The synthesis of these oligomers from precursors like this compound allows for the creation of materials that can be used in Organic Light-Emitting Diodes (OLEDs) and, more advancedly, in Light-Emitting Organic Field-Effect Transistors (LE-OFETs), which integrate both switching and light-emitting functions in a single device. rsc.org

Research has focused on developing TPCOs with various π-conjugated cores. rsc.org Single crystals of these materials have been shown to function as the active layer in LE-OFETs, exhibiting clear electroluminescence. rsc.org One particularly effective material, 2,6-bis(5-phenylthiophen-2-yl)-1,1′-biphenyl (BPTB), demonstrated a very low threshold for amplified spontaneous emission (ASE) of 1.8 ± 0.2 μJ cm⁻², a key metric for potential use in organic lasers. rsc.org This high performance highlights the efficacy of combining thiophene and phenylene units to create highly emissive semiconductors. researchgate.net

Table 3: Performance of Phenylthiophene-Based Materials in Light-Emitting Applications

| Material | Application | Key Finding / Performance Metric | Reference |

|---|---|---|---|

| 2,6-bis(5-phenylthiophen-2-yl)anthracene (BPTA) | LE-OFET | Ambipolar transport and electroluminescence observed | rsc.org |

| 2,6-bis(5-phenylthiophen-2-yl)naphthalene (BPTN) | LE-OFET | Clear laser oscillation observed from single crystal | rsc.org |

| 2,6-bis(5-phenylthiophen-2-yl)-1,1′-biphenyl (BPTB) | LE-OFET | Low Amplified Spontaneous Emission (ASE) threshold: 1.8 ± 0.2 μJ cm⁻² | rsc.org |

The construction of π-conjugated polymers and oligomers from monomeric units like this compound is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. mdpi.com The bromine atom on the thiophene ring is essential for these synthetic strategies, providing a reactive site for carbon-carbon bond formation. These methods offer precise control over the final polymer structure, which is crucial for achieving desired electronic properties. mdpi.com

The most common methods include:

Suzuki Coupling: This reaction pairs a bromo-aromatic compound (like this compound) with an arylboronic acid or ester in the presence of a palladium catalyst and a base. It is a robust and widely used method for synthesizing thiophene/phenylene co-oligomers and polymers. researchgate.netacs.org

Stille Coupling: This method involves the reaction of a bromo-aromatic compound with an organostannane (organo-tin) reagent, also catalyzed by palladium. It is highly effective for creating complex polymer architectures, including donor-acceptor copolymers used in OFETs and OPVs. mdpi.comresearchgate.netrsc.org

Grignard Metathesis (GRIM) Polymerization: This technique is particularly powerful for producing highly regioregular polythiophenes. The synthesis typically starts with a di-halogenated monomer (e.g., a bromo-iodo-thiophene derivative) which is converted into a Grignard reagent that subsequently polymerizes in the presence of a nickel catalyst. escholarship.orgmdpi.com

Table 4: Key Polymerization Methods Utilizing Bromo-Thiophene Precursors

| Polymerization Method | Key Reactants | Typical Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Bromide + Aryl/Heteroaryl Boronic Acid | Palladium (e.g., Pd(PPh₃)₄) | Versatile C-C bond formation, tolerant of many functional groups. | researchgate.netacs.org |

| Stille Coupling | Aryl/Heteroaryl Bromide + Organostannane Reagent | Palladium (e.g., Pd(PPh₃)₄) | Effective for complex donor-acceptor polymer synthesis. | mdpi.comrsc.org |

| Grignard Metathesis (GRIM) | Bromo-Iodo-Thiophene Monomer + Grignard Reagent | Nickel (e.g., Ni(dppp)Cl₂) | Produces highly regioregular (Head-to-Tail) polythiophenes. | escholarship.orgmdpi.com |

Beyond active semiconductor layers, organic materials are being developed as functional substrates for flexible electronics. mdpi.comrsc.org For applications in high-frequency microwave and millimeter-wave technologies, substrate materials must possess a low dielectric constant (εr) and a low loss tangent (tanδ) to minimize signal delay and energy dissipation. mdpi.com Organic compounds, including those derived from phenylthiophene, are promising candidates due to their intrinsic properties. mdpi.com

In one study, a novel flexible substrate was developed from a phenyl-thiophene-2-carbaldehyde compound. mdpi.comnih.gov This material, which shares the core phenyl-thiophene structure, was characterized for its applicability in microwave circuits. The research confirmed excellent dielectric properties, demonstrating its potential for use in flexible antennas and other high-frequency devices. mdpi.com The low dielectric constant allows for the miniaturization of antenna components, while the low loss tangent ensures high radiation efficiency. mdpi.comnih.gov

Table 5: Properties of a Phenyl-Thiophene-Based Flexible Substrate Material

| Property | Value | Significance for Microwave Applications | Reference |

|---|---|---|---|

| Dielectric Constant (εr) | 3.03 | Low value enables smaller and more efficient antenna designs. | mdpi.comnih.gov |

| Loss Tangent (tanδ) | 0.003 | Very low value minimizes signal energy loss as heat, ensuring high efficiency. | mdpi.comnih.gov |

| Optical Bandgap | 3.24 eV | Indicates high transparency and electronic stability. | mdpi.comnih.gov |

| Antenna Radiation Efficiency | ~81% (in the 5.4-9.2 GHz band) | Confirms the material's suitability for practical high-frequency devices. | nih.gov |

Building Blocks for Organic Photovoltaics (OPV) and Dye-Sensitized Solar Cells (DSSCs)

Exploration as Novel Dielectric Materials

The exploration of phenylthiophene derivatives as components of novel dielectric materials is an emerging area of research. The inherent properties of the phenylthiophene core, such as its aromaticity and polarizability, make it a candidate for creating materials with specific electronic characteristics suitable for applications in modern electronics.

Research into related compounds has demonstrated the potential of the phenylthiophene scaffold. For instance, a flexible substrate material developed from phenyl-thiophene-2-carbaldehyde was shown to possess favorable dielectric properties for microwave applications. mdpi.com The material was characterized to have a low dielectric constant and loss tangent, which are critical parameters for high-frequency circuit performance. mdpi.com The investigation of such derivatives underscores the potential of the broader class of phenylthiophenes, including this compound, in the development of advanced dielectric substrates, particularly for flexible and lightweight electronic devices. mdpi.com

| Property | Value | Frequency | Reference |

| Dielectric Constant | 3.03 | 7 GHz | mdpi.com |

| Loss Tangent | 0.003 | 7 GHz | mdpi.com |

| Optical Bandgap | 3.24 eV | N/A | mdpi.com |

Chemical Biology and Medicinal Chemistry Intermediates

This compound is a valuable intermediate in the synthesis of molecules with significant potential in chemical biology and medicinal chemistry. The bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of more elaborate molecular frameworks.

The utility of this compound as a precursor is evident in its application in modern synthetic methodologies. It has been successfully employed as a reactant in palladium-catalyzed three-component C-C bond-forming dearomatization reactions. rsc.org This type of reaction allows for the rapid assembly of complex, three-dimensional structures from simple, flat aromatic precursors. Furthermore, it has been used in palladium-catalyzed coupling reactions with amine derivatives, such as 1-ethoxycarbonylpiperazine, to synthesize complex amides. google.com These products are of interest as potential inhibitors of enzymes like fatty acid amide hydrolase (FAAH). google.com The ability to use this compound to build intricate heterocyclic systems highlights its importance as a versatile starting material in synthetic organic chemistry. rsc.orggoogle.com

The 4-phenylthiophene scaffold is a key structural motif in the design of molecular probes and potential therapeutic agents. Its derivatives have been investigated as inhibitors for various biological targets.

PD-L1 Antagonists: In the field of cancer immunotherapy, small molecules that block the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction are of high interest. nih.govacs.orgnih.govresearchgate.net Researchers have designed and synthesized potent PD-L1 antagonists based on a 2-hydroxy-4-phenylthiophene-3-carbonitrile core. nih.govacs.org The synthetic strategy involved an initial Gewald three-component reaction to construct the core 4-phenyl substituted thiophene ring. nih.govacs.org Molecular docking studies confirmed that the phenyl group of the thiophene core is involved in a strong, stabilizing π–π interaction with the Tyr56 residue of the PD-L1 protein. nih.gov The biological activity of these compounds was confirmed through various in vitro assays, demonstrating their ability to interact with human PD-L1 (hPD-L1). acs.org

Enzyme Inhibitors: Phenylthiophene derivatives have also been designed as inhibitors for other enzymes.

FAAH Inhibitors: As mentioned, this compound can be used as a precursor to synthesize inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in various physiological processes. google.com

SARS-CoV-2 PLpro Inhibitors: In the search for antiviral agents, QSAR and molecular dynamics studies were used to design phenylthiophene derivatives as potential inhibitors of the SARS-CoV-2 papain-like protease (PLpro). mdpi.comresearchgate.net The designed aryl-thiophene compounds showed a high number of stable contacts and favorable interactions within the enzyme's active site over time, with high predicted pIC50 values, marking them as potential antiviral candidates. mdpi.comresearchgate.net

COX-2 Inhibitors: Other related research has focused on synthesizing derivatives containing a thieno[2,3-d]pyrimidin-4-one system from 5-phenyl-3-thiophenecarboxylic acid precursors. researchgate.net Preliminary in vitro assays showed these compounds to be highly active and selective inhibitors of the COX-2 enzyme. researchgate.net

| Target | Compound Class/Derivative | In Vitro Activity / Finding | Reference(s) |

| PD-L1 | 2-hydroxy-4-phenylthiophene-3-carbonitrile derivatives | Confirmed structural interaction with hPD-L1 in NMR and biophysical studies. | nih.govacs.org |

| SARS-CoV-2 PLpro | Designed aryl-thiophene derivatives (Pred14, Pred15) | Predicted pIC50 values up to 9.124 and docking scores of -14 kcal/mol. | mdpi.com |

| COX-2 | Thieno[2,3-d]pyrimidin-4-one derivatives | High inhibitory activity and selectivity for hCOX-2 confirmed in assays. | researchgate.net |

| FAAH | Amide derivatives from this compound | Synthesized as potential Fatty Acid Amide Hydrolase inhibitors. | google.com |

The 4-phenylthiophene scaffold is also being explored for its potential in developing diagnostic agents, particularly for Positron Emission Tomography (PET) imaging. PET tracers allow for the non-invasive visualization and quantification of biological targets in living subjects.

In the study focused on PD-L1 antagonists, researchers explicitly designed modifications to their 2-hydroxy-4-phenylthiophene-3-carbonitrile-based ligands to enable radiolabeling with fluorine-18 (B77423) (¹⁸F), a common positron-emitting isotope used in PET imaging. nih.govacs.org The synthetic route was strategically planned to allow for the introduction of fluorine onto the phenyl-thiophene ring. nih.govacs.org Computational docking analysis predicted that this modification would not disrupt the compound's binding to the PD-L1 target. nih.gov This work demonstrates a direct synthetic pathway from a phenylthiophene core to a molecule designed for potential use as a PET imaging tracer for assessing PD-L1 expression levels, which is crucial in drug development and diagnostics. acs.org

Computational and Theoretical Investigations of 2 Bromo 4 Phenylthiophene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the intrinsic properties of a molecule.

Analysis of Electrostatic Potential and Electron Localization FunctionsThe Molecular Electrostatic Potential (MEP) surface is a vital tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Red areas signify negative potential, indicating sites prone to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack.researchgate.netFor thiophene (B33073) derivatives, negative potential is often localized on electronegative atoms and the π-system of the aromatic rings.researchgate.net

The Electron Localization Function (ELF) provides a measure of electron localization, helping to distinguish between covalent bonds, lone pairs, and core electrons. researchgate.net This analysis would be crucial for understanding the bonding patterns within 2-Bromo-4-phenylthiophene.

Theoretical Predictions of Global Hardness, Chemical Softness, and Electrophilicity/Nucleophilicity IndicesFrom the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived.researchgate.netThese include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (σ): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Nucleophilicity Index (Nu): A measure of the molecule's ability to donate electrons.

These indices provide a quantitative basis for comparing the reactivity of this compound with other compounds. While extensive tables of these values exist for various thiophene derivatives, specific data for this compound is needed.

Table 5.1: Required Global Reactivity Descriptors for this compound (Illustrative)

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Chemical Hardness | η | (I - A) / 2 | Data not available |

| Chemical Softness | σ | 1 / η | Data not available |

| Electronegativity | χ | (I + A) / 2 | Data not available |

Molecular Modeling and Simulations

Beyond the properties of the isolated molecule, molecular modeling can predict how this compound might interact with other molecules, particularly biological macromolecules.

Molecular Docking Studies for Ligand-Target InteractionsMolecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.researchgate.netIn drug discovery, this is used to predict the binding mode and affinity of a ligand (like this compound) to the active site of a target protein.

A typical docking study would involve:

Obtaining the 3D structure of a relevant protein target from a repository like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogens, assigning charges, and defining the binding pocket.

Generating a 3D conformation of this compound.

Using docking software (e.g., AutoDock) to systematically explore possible binding poses of the ligand within the protein's active site. researchgate.net

Scoring the poses based on binding energy to identify the most stable and likely conformations.

The results would reveal potential hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues of the target protein, offering insights into its binding potential. While numerous docking studies have been performed on various thiophene derivatives against targets like protein tyrosine phosphatase, specific docking results for this compound are not documented. researchgate.net

Table 5.2: Illustrative Molecular Docking Results for this compound with a Hypothetical Target

| Parameter | Value |

|---|---|

| Target Protein | e.g., Protein Tyrosine Phosphatase |

| PDB ID | e.g., 1PXX |

| Binding Energy (kcal/mol) | Data not available |

| Key Interacting Residues | Data not available |

| Types of Interactions | e.g., Hydrogen bond, Hydrophobic |

Molecular Dynamics Simulations for System Stability Analysis

While specific molecular dynamics simulation studies focused exclusively on this compound are not extensively detailed in publicly available research, the methodology is well-established for similar phenylthiophene derivatives. researchgate.nettandfonline.com For instance, studies on related compounds like methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate (BPTC) have employed MD simulations to assess binding stability with target proteins. researchgate.nettandfonline.com In a typical protocol, a simulation is run for a significant duration, such as 200 nanoseconds (ns), to monitor the system's structural evolution. researchgate.net

Key parameters analyzed during such simulations to determine system stability include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the system has reached equilibrium and is structurally stable. In studies of related compounds, stable systems were identified by RMSD values that plateaued after an initial fluctuation period. researchgate.net

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of each individual atom or residue from its time-averaged position. It helps to identify flexible and rigid regions within a molecule or a molecular complex.

These analyses provide a quantitative assessment of a compound's stability within a given environment, which is crucial for predicting its behavior in complex biological or material science applications. researchgate.net The values of HOMO-LUMO energy gaps are also used to determine the stability of thiophene derivatives, where a larger energy gap generally corresponds to higher stability. researchgate.net

Structure-Property Relationship Studies in Designed Architectures

The investigation of structure-property relationships is fundamental to designing new materials with tailored functionalities. For this compound and its derivatives, these studies aim to understand how molecular modifications influence their electronic, optical, and performance characteristics in various applications, particularly in organic electronics. dergipark.org.tr Theoretical investigations, often employing Density Functional Theory (DFT), are crucial for predicting properties like HOMO-LUMO energy levels, band gaps, and charge transport characteristics, thereby guiding the synthesis of novel materials for applications like organic solar cells. researchgate.netrsc.org

A significant area of research involves incorporating phenylthiophene units into polymeric architectures to create materials for organic photovoltaics (OPV). Studies on poly[3-(4-n-alkyl)phenylthiophene]s (PAPTs), which are structurally related to this compound, demonstrate a clear relationship between the molecular structure and the resulting material properties. kaist.ac.kr In this architecture, the length of the alkyl side-chain attached to the phenyl ring systematically influences the polymer's properties and the performance of solar cell devices made from it. kaist.ac.kr

The key precursor for these polymers, 2-bromo-5-iodo-3-(4-n-alkyl)phenylthiophene, is synthesized from 2-bromo-3-(4-n-alkyl)phenylthiophene, highlighting the importance of the bromo-phenylthiophene scaffold. kaist.ac.kr Research has shown that varying the alkyl chain length (e.g., butyl, hexyl, octyl, decyl) has measurable effects on the polymer's optical and electrochemical properties. kaist.ac.krescholarship.org

The data below, derived from studies on these related polymers, illustrates the structure-property relationships.

| Polymer | Alkyl Side-Chain | Optical Bandgap (eV) | HOMO Level (eV) | LUMO Level (eV) |

|---|---|---|---|---|

| PBPT | Butyl | 2.01 | -5.11 | -3.10 |

| PHPT | Hexyl | 1.99 | -5.13 | -3.14 |

| POPT | Octyl | 1.98 | -5.15 | -3.17 |

| PDPT | Decyl | 1.98 | -5.16 | -3.18 |

Data derived from studies on poly[3-(4-n-alkyl)phenylthiophene]s. kaist.ac.kr

As shown in the table, increasing the alkyl side-chain length leads to a slight decrease in the optical bandgap and a stabilization of both the HOMO and LUMO energy levels. kaist.ac.kr These modifications directly impact the performance of bulk heterojunction solar cells. For instance, among the studied PAPTs, the device based on PHPT (hexyl side-chain) exhibited the best photovoltaic performance. kaist.ac.kr This highlights how subtle changes to the molecular structure, specifically the substituent on the phenyl ring of a phenylthiophene unit, can be used to fine-tune the electronic properties and optimize device efficiency. kaist.ac.krescholarship.org Such studies provide a rational basis for designing next-generation organic electronic materials based on the phenylthiophene scaffold. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

One-dimensional ¹H and ¹³C NMR are fundamental techniques for confirming the identity and purity of 2-Bromo-4-phenylthiophene and its derivatives.

In a study involving the synthesis of 2-bromo-3-(4-octyl)-phenylthiophene, a related compound, the ¹H NMR spectrum in Acetone-d6 showed characteristic signals. The aromatic protons appeared as doublets at δ 7.58 (d, J = 5.67 Hz, 1H) and δ 7.14 (d, J = 5.67 Hz, 1H), corresponding to the thiophene (B33073) ring protons. The protons of the phenyl group were observed as doublets at δ 7.51 (d, J = 8.13 Hz, 2H) and δ 7.30 (d, J = 8.00 Hz, 2H). The octyl side chain protons appeared as a triplet at δ 2.70-2.63 (t, 2H), a multiplet at δ 1.73-1.59 (m, 2H), a multiplet at δ 1.46-1.22 (m, 10H), and a triplet at δ 0.93-0.84 (t, 3H). escholarship.org

The ¹³C NMR spectrum of the same compound in Acetone-d6 displayed signals at δ 143.44, 142.88, 138.92, 130.85, 128.47, 128.29, 110.18, 72.93, 35.40, 31.76, 31.34, 22.47, and 13.57. escholarship.org These chemical shifts are consistent with the proposed structure, with the signals in the aromatic region corresponding to the thiophene and phenyl rings, and the upfield signals corresponding to the octyl chain carbons.

Similarly, for 2,5-dibromo-3-(4-n-octyl)phenylthiophene, the ¹H NMR spectrum in CDCl₃ showed the phenyl protons as a doublet at δ 7.45 (d, J = 8.2 Hz, 2H) and δ 7.27 (d, J = 7.9 Hz, 2H), and the lone thiophene proton as a singlet at δ 7.04 (s, 1H). The ¹³C NMR spectrum in CDCl₃ displayed signals at δ 143.1, 142.2, 131.9, 131.5, 128.7 (×2), 128.5 (×2), 111.2, 107.4, 36.0, 32.1, 31.6, 29.7, 29.6, 29.5, 22.9, and 14.4. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogs

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 2-bromo-3-(4-octyl)-phenylthiophene | Acetone-d6 | 7.58 (d, J=5.67 Hz, 1H), 7.51 (d, J=8.13 Hz, 2H), 7.30 (d, J=8.00 Hz, 2H), 7.14 (d, J=5.67 Hz, 1H), 2.70-2.63 (t, 2H), 1.73-1.59 (m, 2H), 1.46-1.22 (m, 10H), 0.93-0.84 (t, 3H) | 143.44, 142.88, 138.92, 130.85, 128.47, 128.29, 110.18, 72.93, 35.40, 31.76, 31.34, 22.47, 13.57 | escholarship.org |

| 2,5-dibromo-3-(4-n-octyl)phenylthiophene | CDCl₃ | 7.45 (d, J=8.2 Hz, 2H), 7.27 (d, J=7.9 Hz, 2H), 7.04 (s, 1H) | 143.1, 142.2, 131.9, 131.5, 128.7 (×2), 128.5 (×2), 111.2, 107.4, 36.0, 32.1, 31.6, 29.7, 29.6, 29.5, 22.9, 14.4 | rsc.org |

| 5-(4-Bromobenzoyl)-2-(4-morpholino)-3-phenylthiophene | CDCl₃ | 3.05 (m, 4H), 3.71 (m, 4H), 7.21 (dddd, 1H), 7.35 (m, 2H), 7.46 (s, 1H), 7.50-7.53 (m, 2H), 7.57 (ddd, 2H), 7.65 (ddd, 2H) | 51.79, 66.11, 126.21, 126.28, 127.29, 127.67, 128.13, 130.08, 130.31, 131.57, 135.51, 137.12, 138.64, 162.80, 185.84 | orgsyn.org |

Two-Dimensional (2D) NMR for Complex Structure Confirmation

For more complex molecules derived from this compound, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguous structural assignment. libretexts.org These methods reveal correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). libretexts.org

In the characterization of trisubstituted thiophene derivatives, 2D NMR would be instrumental in confirming the substitution pattern on both the thiophene and phenyl rings. For instance, an HMBC experiment could show a correlation between a thiophene proton and a carbon atom of the phenyl ring, confirming their connectivity. libretexts.org

Protein-Based NMR for Ligand-Target Interaction Studies

NMR spectroscopy is a powerful technique for studying the interactions between small molecules, such as derivatives of this compound, and their biological targets. researchmap.jpsandiego.edu Protein-observed NMR experiments can identify the binding site of a ligand on a protein and provide information about the binding affinity. researchmap.jp

In a study on PD-L1 inhibitors, 1D and 2D NMR spectra were used to investigate the interaction between synthesized compounds and the PD-L1 protein. nih.gov The addition of the compounds to a solution of the protein resulted in chemical shift perturbations and line broadening of specific protein resonances, indicating a direct interaction. nih.gov Specifically, the disappearance or flattening of peaks in the ¹H aliphatic region of the PD-L1 spectrum upon ligand addition suggested that the compounds induce dimerization of the protein. nih.gov This type of analysis is vital for understanding the mechanism of action of potential drug candidates.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and its derivatives, as well as to gain structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For example, in the synthesis of ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate, a related structure, HRMS (ESI) was used to confirm the product. The calculated mass for C₁₃H₁₃BrNO₂S [M+H]⁺ was 325.9845, and the found mass was 325.9842, confirming the successful synthesis. nih.gov Similarly, the molecular weight of 2-bromo-3-(4-octyl)-phenylthiophene was confirmed by HRMS, with a calculated m/z for (C₁₈H₂₃BrS) of 350.0704 and a found value of 350.0701. escholarship.org

The fragmentation pattern in an MS spectrum can provide further structural clues. For instance, the presence of a bromine atom is often indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the thiophene and phenyl rings.

For a related compound, 3-morpholino-2-phenylthioacrylic acid morpholide, the IR spectrum (KBr) showed bands at 1611, 1586, 1440, 1429, 1413, 1236, 1226, and 1116 cm⁻¹, which are characteristic of the various functional groups and the aromatic systems present in the molecule. orgsyn.org In the case of this compound, one would expect to see C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹, C=C stretching vibrations for the rings in the 1600-1450 cm⁻¹ region, and C-S stretching vibrations for the thiophene ring. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like this compound. The absorption maxima (λ_max) and molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.

In a study of arylated anthraquinones derived from brominated thiophenes, UV-Vis spectroscopy was used to characterize the electronic properties of the synthesized compounds. nih.gov For example, 1-(4-methoxyphenyl)-4-phenylanthraquinone in acetonitrile (B52724) exhibited absorption maxima at λ_max 253 nm, 271 nm (shoulder), and 306 nm. nih.gov These absorptions are due to π-π* transitions within the extended conjugated system.

For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to the π-π* transitions of the phenyl and thiophene rings. The position of these absorptions can be influenced by the substitution pattern and the solvent used. In research on polymer nanoparticles, UV-Vis spectroscopy was employed to investigate the bulk structural features of colloidal nanocrystals. escholarship.org

X-ray Diffraction (XRD) for Solid-State Structure and Film Morphology

For instance, the analysis of a spiropyrrolidine derivative tethered to a benzo[b]thiophene highlights the power of single-crystal XRD in determining complex three-dimensional structures. mdpi.com In the realm of thin films, which is highly relevant for electronic device applications, grazing incidence X-ray diffraction (GIXRD) is often employed. Research on polymers derived from 3-(4-n-alkyl)phenylthiophenes, which share the core phenyl-thiophene structure, demonstrates the use of GIXRD to characterize the morphology of thin films. escholarship.org These studies reveal how processing conditions and molecular structure influence the orientation of the polymer chains relative to the substrate, which is a critical factor for charge transport in organic electronic devices. escholarship.org For example, in films of poly(3-(4-octyl)-phenylthiophene) (POPT), an extra π-π stacking peak is observed at 5.1 Å in addition to the usual peak at 3.8 Å seen in similar polymers, indicating a variety of phenyl ring configurations. escholarship.org

The morphology of thin films of organic semiconductors, including those based on phenyl-thiophene, is also significantly influenced by the deposition method and subsequent treatments like thermal annealing. Studies on various diketopyrrolopyrrole-based semiconductors incorporating thiophene units have utilized XRD to probe the thin-film and bulk morphology, revealing the degree of crystallinity and molecular packing. rsc.org

Table 1: Representative X-ray Diffraction Data for Phenyl-Thiophene Based Materials

| Compound/Polymer | Technique | Key Findings |

| Poly(3-(4-octyl)-phenylthiophene) (POPT) | GIXRD | Exhibits an additional π-π stacking peak at 5.1 Å, suggesting varied phenyl ring configurations. escholarship.org |

| Poly[3-(4-n-alkyl)phenylthiophene]s | GIXRD | Diffraction peaks are strongest in the out-of-plane direction, indicating a preferential orientation on the substrate. warwick.ac.uk |

| Phenyl-substituted thiophene polymers | XRD | Substituents at the ortho position of the phenyl group lead to higher crystallinity compared to para-substituents. scholaris.ca |

Note: This table presents data for derivatives of this compound to illustrate typical XRD findings for this class of materials.

Advanced Materials Characterization

Beyond structural analysis, the characterization of the electronic and dielectric properties of this compound-based materials is essential for their potential use in electronic applications, such as in organic field-effect transistors (OFETs) and as dielectric layers.

Optical Bandgap Determination

The optical bandgap is a fundamental property of semiconductor materials, determining their light absorption characteristics and electronic transition energies. It is commonly determined from the onset of absorption in the UV-Vis spectrum using a Tauc plot. wikipedia.orgbohrium.com

While a direct UV-Vis absorption spectrum for this compound is not available in the reviewed literature, data for closely related compounds provide an estimation. For example, the UV absorption spectrum of 2-bromothiophene (B119243) displays an intense band centered around 230-240 nm. researchgate.net The introduction of a phenyl group is expected to cause a bathochromic (red) shift in the absorption maximum due to the extended π-conjugation.

A study on a flexible substrate material based on a 4-(pentafluoroethynyl)phenyl-thiophene-2-carbaldehyde compound reported an optical bandgap of 3.24 eV . wikipedia.orgmdpi.com This value was determined from the UV-Vis reflectance spectra using a Tauc plot for a direct bandgap semiconductor. wikipedia.orgmdpi.com In another instance, a thin film of poly(3-(4-n-octyl)phenylthiophene) (POPT) , a polymer derived from a related monomer, was found to have a bandgap of 1.8 eV . escholarship.org The significant difference in bandgap between the small molecule and the polymer highlights the effect of extended conjugation in the polymeric system.

The optical bandgap (Eg) can be estimated from the onset of absorption (λonset) using the following equation:

Eg (eV) = 1240 / λonset (nm)

Table 2: Optical Bandgap of Phenyl-Thiophene Based Materials

| Compound/Material | Measurement Technique | Optical Bandgap (eV) |

| 4-(Pentafluoroethynyl)phenyl-thiophene-2-carbaldehyde based substrate | UV-Vis Reflectance Spectroscopy (Tauc Plot) | 3.24 wikipedia.orgmdpi.com |

| Poly(3-(4-n-octyl)phenylthiophene) (POPT) thin film | UV-Vis Absorption Spectroscopy | 1.8 escholarship.org |

| Phenyl-thiophene compounds with dipicolinic acid | Cyclic Voltammetry and Absorption Spectroscopy | -5.55 to -5.71 (HOMO) and -2.20 to -2.48 (LUMO) acs.org |

Note: This table provides data for derivatives due to the absence of direct measurements for this compound.

Dielectric Constant and Loss Tangent Measurements for Substrate Applications

For applications where this compound or its derivatives might be used as a substrate material or a dielectric layer in electronic components, the dielectric constant (εr) and the loss tangent (tan δ) are critical parameters. The dielectric constant influences the capacitance of a device, while the loss tangent represents the energy dissipated as heat.

Research into novel dielectric materials for organic thin-film transistors has explored thiophene-based compounds. acs.org A study on a flexible substrate material derived from 4-(pentafluoroethynyl)phenyl-thiophene-2-carbaldehyde reported a dielectric constant of 3.03 and a loss tangent of 0.003 over a frequency range of 5 to 9 GHz. mdpi.com These low dielectric loss characteristics are desirable for high-frequency applications.

The dielectric properties of thiophene compounds are influenced by their molecular structure. An increase in aromaticity tends to decrease the loss tangent, while the presence of polar functional groups can increase the material's ability to absorb and convert microwave energy.

Table 3: Dielectric Properties of a Phenyl-Thiophene Based Material

| Material | Frequency Range | Dielectric Constant (εr) | Loss Tangent (tan δ) |

| 4-(Pentafluoroethynyl)phenyl-thiophene-2-carbaldehyde based substrate | 5 - 9 GHz | 3.03 | 0.003 |

Note: This data is for a derivative and serves as a reference for the potential dielectric properties of materials based on the this compound structure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.